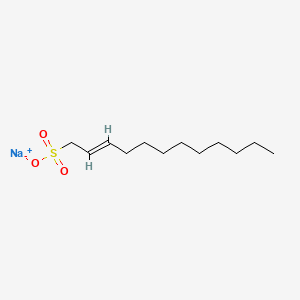

2-Dodecene-1-sulfonic acid, sodium salt

Descripción

Overview of Long-Chain Alkenyl Sulfonates in Contemporary Chemical Research

Long-chain alkenyl sulfonates are a significant area of contemporary chemical research due to their amphiphilic nature, possessing both a nonpolar hydrocarbon tail and a polar sulfonate head. This dual characteristic makes them effective as surfactants. Research has explored their use in various applications, including as detergents and in the formulation of gels. mdpi.com

The presence of the double bond in the alkyl chain introduces reactivity not present in their saturated counterparts, the alkyl sulfonates. This allows for further chemical modifications, expanding their potential applications. The geometry of the double bond (cis/trans) can also influence the packing of the molecules and, consequently, their surfactant properties. In the context of ionic liquids, long-chain sulfonates are being investigated for their nanostructural properties and their ability to form nonpolar domains, which is influenced by the length of the alkyl chain. mdpi.com

Significance of Sodium Salt Derivatives in Chemical Synthesis and Applications

The conversion of sulfonic acids to their sodium salts is a common and important practice in chemistry. Sodium salts of organic acids are generally more stable and easier to handle than their acidic precursors. researchgate.net In organic synthesis, sodium salts have a multitude of uses, acting as reagents, catalysts, and phase transfer agents. researchgate.netsemanticscholar.org The ionic nature of the sodium salt enhances solubility in polar solvents, which is a crucial factor in many chemical reactions. researchgate.net

Sodium itself is a powerful reducing agent in organic chemistry, used in reactions such as the reduction of alkynes to trans-alkenes. masterorganicchemistry.com While the sodium in sodium sulfonate salts is a cation and does not act as a reducing agent, the principles of using sodium-containing compounds are well-established. masterorganicchemistry.comorganic-chemistry.org Sodium sulfinates (RSO2Na), a related class of compounds, are versatile building blocks for creating sulfur-containing organic molecules, highlighting the synthetic utility of sodium-sulfur compounds. nih.gov

Research Trajectories for 2-Dodecene-1-sulfonic Acid, Sodium Salt

The primary research application for this compound is as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC). Its molecular structure allows it to form stable ion pairs with various analytes, which enhances their separation and detection. This is particularly useful for the analysis of basic compounds that may have poor retention on traditional reversed-phase HPLC columns. lookchem.com

Further research is focused on its role as a surfactant in the synthesis of nanocomposites, where it can improve the dispersion and stability of materials like metal oxide-graphene nanocomposites. lookchem.com These nanocomposites have potential applications in energy storage, catalysis, and electronics. lookchem.com The synthesis of this compound is also an area of study, with methods involving the sulfonation of dodecene using agents like sulfur trioxide, where precise temperature control is critical to the outcome.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 30965-85-6 epa.gov |

| Molecular Formula | C₁₂H₂₃NaO₃S |

| Molecular Weight | ~270.36 g/mol |

| IUPAC Name | sodium;(E)-dodec-2-ene-1-sulfonate |

| Synonyms | This compound (1:1) epa.govepa.gov |

Synthesis of this compound

| Step | Reagents/Conditions | Purpose |

| Sulfonation | Sulfur trioxide (SO₃) or concentrated sulfuric acid; Temperature: 40–70 °C; Molar ratio of dodecene to sulfonating agent: ~1.05–1.2:1 | To introduce the sulfonic acid group to the dodecene backbone. |

| Neutralization | Sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃); pH: 7.0–8.5 | To convert the sulfonic acid to its sodium salt. |

| Purification | Calcium chloride (CaCl₂); Standing and Filtration (5-8 hours) | To precipitate and remove sodium sulfate (B86663) impurities. |

| Viscosity and Stability Adjustment | Sodium chloride (NaCl) | To adjust the viscosity and stability of the final product. |

Structure

3D Structure of Parent

Propiedades

Número CAS |

13502-26-6 |

|---|---|

Fórmula molecular |

C12H23NaO3S |

Peso molecular |

270.37 g/mol |

Nombre IUPAC |

sodium;(E)-dodec-2-ene-1-sulfonate |

InChI |

InChI=1S/C12H24O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15;/h10-11H,2-9,12H2,1H3,(H,13,14,15);/q;+1/p-1/b11-10+; |

Clave InChI |

APHXWJBYZLYMHY-ASTDGNLGSA-M |

SMILES isomérico |

CCCCCCCCC/C=C/CS(=O)(=O)[O-].[Na+] |

SMILES canónico |

CCCCCCCCCC=CCS(=O)(=O)[O-].[Na+] |

Origen del producto |

United States |

Synthesis Methodologies for 2 Dodecene 1 Sulfonic Acid, Sodium Salt

Precursor Synthesis Pathways to Dodecene Isomers

The critical precursor for the target compound is dodecene. Industries employ several methods to produce dodecene isomers, primarily through the build-up of smaller molecules or the modification of larger, naturally derived ones.

A dominant industrial route for producing linear alpha-olefins, including 1-dodecene (B91753), is the oligomerization of ethylene (B1197577). nih.gov This process involves the catalytic linking of ethylene molecules to form longer olefin chains. uni-ulm.de One of the most significant commercial examples is the Shell Higher Olefin Process (SHOP), which allows for the production of a range of α-olefins with a high degree of linearity. uni-ulm.de

The oligomerization reaction is typically catalyzed by transition-metal complexes, with nickel-based catalysts being prominent. uni-ulm.de The process generally follows a mechanism where ethylene coordinates with the metal center and subsequently inserts into the growing alkyl chain. uni-ulm.de This step-wise growth can be terminated by β-hydride elimination to release the α-olefin and regenerate the catalyst. uni-ulm.de The distribution of olefin chain lengths produced can be controlled by reaction conditions, but often results in a Schultz-Flory distribution of products. uni-ulm.de For instance, even with optimized conditions for the C12–C18 fraction, this may only constitute 40–50% of the total output. uni-ulm.de

Further processing, such as fractional distillation, is required to isolate the desired 1-dodecene from the mixture of other olefins produced. nih.gov Other catalytic systems, such as those based on solid phosphoric acid (SPA) or zeolites, are also used for olefin oligomerization, which can influence the resulting isomer distribution. acs.orgnih.gov

An alternative pathway to dodecene isomers starts from fatty alcohols, which can be derived from renewable resources. The dehydration of 1-dodecanol (B7769020) yields dodecene isomers. google.com This elimination reaction is typically carried out at elevated temperatures in the presence of a catalyst. google.com

A variety of catalysts have been investigated for this transformation. Acid catalysts are commonly employed to facilitate the removal of the hydroxyl group. For example, trifluoromethanesulfonic acid has been shown to be an effective catalyst for the dehydration of primary alcohols, including those in the C10-C14 range, at temperatures between 220 to 250°C. google.com Alumina (B75360) (Al2O3) is another widely used catalyst, often in mixed catalyst systems. researchgate.netrsc.org The catalytic activity of alumina is attributed to its Lewis acid and base sites, which act synergistically to promote the dehydration reaction. researchgate.netrsc.org Modifying alumina with other metal oxides, such as thoria (ThO2), can enhance the selectivity towards the desired α-olefin by suppressing subsequent isomerization reactions. rsc.org Base catalysts, such as cesium supported on silica (B1680970) (Cs/SiO2), have also been explored for the gas-phase dehydration of fatty alcohols to produce linear alpha-olefins. rsc.org

| Catalyst System | Substrate Example | Key Findings | Reference |

|---|---|---|---|

| Trifluoromethanesulfonic acid | Isododecanol | Yielded 91.5% isododecene at 240°C. google.com | google.com |

| Alumina (Al₂O₃) | 1-Octadecanol | Achieved 93% conversion with 62% selectivity to 1-octadecene. nih.gov | nih.gov |

| Alumina-Thoria (Al₂O₃ⁿ/ThO₂) | Stearic alcohol | Resulted in 100% conversion and a 92% yield of α-olefin. rsc.org | rsc.org |

| Cesium on Silica (15% Cs/SiO₂) | 1-Octanol | Showed 56% selectivity to 1-octene (B94956) at 10% conversion. rsc.org | rsc.org |

Sulfonation Strategies for Introducing the Sulfonic Acid Moiety

Once dodecene is obtained, the next crucial step is sulfonation, which introduces the -SO3H group. The position of the double bond in the dodecene isomer influences the structure of the final product. The reaction with 1-dodecene primarily yields a mixture of alkene sulfonic acids and sultones, which are cyclic esters of hydroxysulfonic acids. google.com Subsequent hydrolysis of the sultone intermediates yields hydroxyalkanesulfonates. google.com

Sulfur trioxide (SO3) is a powerful and widely used sulfonating agent. wikipedia.orgchemicalbook.com The reaction of olefins like dodecene with SO3 is highly exothermic and rapid. google.com To control the reaction, the sulfur trioxide is often diluted with an inert gas such as air or nitrogen, or used in a complex with a Lewis base like dioxane. google.comoup.com The sulfonation of 1-dodecene with a sulfur trioxide-dioxane complex has been shown to be a bimolecular process. oup.com

The initial reaction between the olefin and SO3 typically forms a β-sultone as an intermediate. This intermediate can then rearrange or be hydrolyzed to form various isomers of alkene sulfonic acids and hydroxyalkane sulfonic acids. google.com For C15 hydrocarbons, oxidative cleavage studies have indicated that the resulting alkenyl sulfonates are predominantly Δ-3,4 isomers, with smaller amounts of Δ-4,5 and Δ-2,3 isomers. google.com The reaction is typically conducted at controlled temperatures, for example between 40–70 °C, to minimize side reactions.

Chlorosulfonic acid (ClSO3H) is another versatile reagent for sulfonation. pageplace.deglobalspec.com It is generally considered a less aggressive sulfonating agent than sulfur trioxide. lsu.edu Alkenes readily react with chlorosulfonic acid to form alkyl chlorosulfonates as intermediates. pageplace.delsu.edu This reaction can be followed by elimination or hydrolysis to yield the desired sulfonic acid. Studies on the sulfonation of 2-pentene (B8815676) with chlorosulfonic acid provide a model for this type of reaction with internal olefins. nih.govacs.org Unsaturated hydrocarbons like alkenes are generally reactive towards chlorosulfonic acid, whereas saturated alkanes are much less so. globalspec.com

| Sulfonating Agent | Reactivity | Initial Product/Intermediate | Key Considerations | Reference |

|---|---|---|---|---|

| Sulfur Trioxide (SO₃) | High, very exothermic. google.com | β-Sultones, zwitterions. oup.com | Requires dilution or complexation to control reactivity. google.com | google.comgoogle.comoup.com |

| Chlorosulfonic Acid (ClSO₃H) | High, but generally less vigorous than SO₃. lsu.edu | Alkyl chlorosulfonates. pageplace.delsu.edu | Versatile reagent for direct sulfonation of alkenes. pageplace.deglobalspec.com | pageplace.deglobalspec.comlsu.edu |

Neutralization and Purification Protocols for Sodium Salt Formation

The final step in the synthesis is the neutralization of the acidic sulfonation product mixture to form the stable sodium salt. This is typically achieved by adding a suitable alkali, most commonly sodium hydroxide (B78521) (NaOH). google.comepo.org The neutralization process also facilitates the hydrolysis of any remaining sultone intermediates to form the corresponding sodium hydroxyalkanesulfonates. google.com

The resulting product is an aqueous mixture containing the desired sodium 2-dodecene-1-sulfonate, along with other isomers and byproducts. google.com Depending on the starting olefin mixture and reaction conditions, the neutralized product can range from a free-flowing viscous syrup to a slurry. google.com Purification steps may be necessary to remove unsulfonated organic material (deoiling) and inorganic salts, such as sodium sulfate (B86663), which is a common byproduct of the sulfonation and neutralization process. google.comgoogle.com The specific workup procedure depends on the desired purity and concentration of the final product. epo.org

Optimization of Neutralization Reactions with Alkali Bases

The conversion of the acidic intermediate, 2-dodecene-1-sulfonic acid, to its sodium salt is a critical step that significantly influences the final product's composition and purity. This is typically achieved through neutralization with an alkali base, most commonly sodium hydroxide. google.com The optimization of this reaction involves controlling various parameters to maximize the yield of the desired salt while minimizing the formation of by-products.

The neutralization process is often integrated with hydrolysis, a crucial step for converting undesirable intermediate sultones, formed during sulfonation, into the desired alkene sulfonates and hydroxyalkane sulfonates. cir-safety.orgcleaninginstitute.org The conditions of the alkaline hydrolysis, including temperature and the concentration of the base, determine the relative proportions of these two main components in the final product. cleaninginstitute.org Mildly alkaline conditions tend to favor the formation of hydroxyalkane sulfonates, whereas higher temperatures and a controlled amount of water promote the formation of alkene sulfonates. cleaninginstitute.org

The choice of the alkali base and its concentration is a key factor. While sodium hydroxide is the most prevalent choice, the impact of different alkali bases on reaction kinetics and product purity is a subject of ongoing research. The primary goal is to achieve a complete neutralization of the sulfonic acid groups without promoting unwanted side reactions.

Table 1: Key Parameters in the Neutralization and Hydrolysis of 2-Dodecene-1-sulfonic Acid

| Parameter | Typical Range | Influence on Product Quality |

| Neutralizing Agent | Sodium Hydroxide | Directly provides the sodium counter-ion for the final salt. |

| pH | 8.0 - 10.0 | Ensures complete neutralization and facilitates sultone hydrolysis. google.com |

| Temperature | 100 - 170 °C | Affects the rate of hydrolysis of sultones. Higher temperatures can favor the formation of alkene sulfonates. cleaninginstitute.orggoogle.com |

| Reaction Time | 1 - 2 hours | Sufficient time is required for the complete hydrolysis of sultones. |

This table is a composite of typical industrial practices and research findings for alpha-olefin sulfonates.

Advanced Separation and Isolation Techniques for Product Purity

Following neutralization and hydrolysis, the crude product mixture contains the desired 2-dodecene-1-sulfonic acid, sodium salt, along with unreacted olefins, hydroxyalkane sulfonates, disulfonates, and residual inorganic salts. cleaninginstitute.org Achieving a high degree of purity, often required for specialized applications, necessitates the use of advanced separation and isolation techniques. The primary goal is the effective removal of by-products, particularly sultones, which are known to be potential skin sensitizers. cosmeticsandtoiletries.com

One of the significant challenges in the purification process is the separation of the various sulfonated isomers from each other and from the unreacted starting materials. The low solubility of sulfonic acid salts in organic solvents can be exploited as a basic separation method. google.com However, for achieving high purity, more sophisticated methods are employed.

High-Performance Liquid Chromatography (HPLC) , particularly in its preparative format (prep-HPLC), offers a powerful tool for the isolation and purification of individual components from complex mixtures. nih.govnih.gov This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For sulfonated compounds, reversed-phase columns are often utilized, where the separation is driven by the hydrophobic interactions of the alkyl chains. sielc.com The choice of mobile phase, often a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, is critical for achieving the desired separation. nih.govsielc.com

High-Speed Counter-Current Chromatography (HSCCC) is another advanced liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thereby eliminating issues of irreversible sample adsorption. nih.govbohrium.com This method has been successfully applied to the purification of sulfonated aromatic compounds. nih.govbohrium.com The separation is based on the partitioning of the solute between two immiscible liquid phases. For the purification of sulfonated compounds, a two-phase solvent system, such as n-butanol/water, is often employed. nih.gov

Nanofiltration is a membrane-based separation process that has shown promise for the purification of surfactants from aqueous solutions. researchgate.net This technique utilizes membranes with specific pore sizes to separate molecules based on their size and charge. For anionic surfactants like this compound, negatively charged nanofiltration membranes can be employed to achieve high rejection rates of the surfactant molecules while allowing smaller inorganic salts and water to pass through. The efficiency of the separation is influenced by factors such as the membrane's molecular weight cut-off (MWCO), the operating pressure, and the concentration of the surfactant solution.

Table 2: Comparison of Advanced Separation Techniques for Sulfonated Compounds

| Technique | Principle | Advantages | Key Operational Parameters |

| Preparative HPLC | Differential partitioning between a stationary and mobile phase. nih.govsielc.com | High resolution and purity of isolated fractions. nih.govresearchgate.net | Stationary phase type, mobile phase composition and gradient, flow rate, detection wavelength. nih.govsielc.com |

| HSCCC | Liquid-liquid partitioning without a solid support. nih.govbohrium.com | No irreversible adsorption, high sample loading capacity. nih.gov | Two-phase solvent system composition, rotational speed, flow rate. nih.govbohrium.com |

| Nanofiltration | Size and charge-based exclusion using a semi-permeable membrane. researchgate.net | Energy-efficient, continuous process for desalting and concentration. | Membrane MWCO and material, transmembrane pressure, cross-flow velocity. |

This table provides a general overview of the techniques as applied to the separation of sulfonated organic compounds.

Chemical Reactivity and Transformation Mechanisms

Hydrolysis Pathways and Dissociation Dynamics in Aqueous Media

In aqueous solutions, 2-dodecene-1-sulfonic acid, sodium salt, being the salt of a strong acid (2-dodecene-1-sulfonic acid) and a strong base (sodium hydroxide), fully dissociates into the sodium cation (Na⁺) and the 2-dodecene-1-sulfonate anion.

Under strongly acidic conditions and elevated temperatures, a slow acid-catalyzed hydrolysis might occur, although this process is generally less favorable for sulfonates than for sulfates. Studies on sodium dodecyl sulfate (B86663) (SDS), a saturated analog, show that acid-catalyzed hydrolysis proceeds via an S–O bond cleavage. rsc.org The presence of the double bond in the 2-dodecene-1-sulfonate anion is not expected to significantly alter this inherent stability of the C-S bond in the sulfonate group.

The primary dynamic in aqueous media is the compound's behavior as a surfactant. Above a specific concentration known as the critical micelle concentration (CMC), the individual anions aggregate into micelles, with the hydrophobic dodecene tails forming the core and the hydrophilic sulfonate heads facing the aqueous medium. This aggregation significantly influences the solution's properties but does not involve chemical transformation of the sulfonate itself.

Esterification Reactions of the Sulfonic Acid Group under Acidic Conditions

Sulfonic acids can be converted to sulfonate esters through reaction with alcohols, typically under acidic conditions. wikipedia.orgaurak.ac.ae The esterification of the corresponding free acid, 2-dodecene-1-sulfonic acid, can be achieved by reacting it with an alcohol. The sodium salt itself is generally unreactive for esterification, but it can be converted to the free acid or the more reactive sulfonyl chloride derivative first.

The direct esterification of a sulfonic acid with an alcohol is a reversible reaction catalyzed by a strong acid. vedantu.com The mechanism of this reaction has been studied for compounds like benzenesulfonic acid. researchgate.netcsic.es Two primary pathways are considered:

SN1-type mechanism: The sulfonic acid is first protonated, followed by the loss of water to form a highly electrophilic sulfonylium cation intermediate. This cation is then attacked by the alcohol nucleophile. csic.es

SN2-type mechanism: The alcohol is protonated, and the resulting oxonium ion is attacked by the sulfonate anion, which acts as the nucleophile. csic.es

Theoretical studies suggest that for the reaction of benzenesulfonic acid with methanol (B129727), both the SN1 and SN2 pathways are plausible, with the SN1 pathway having a lower activation barrier. csic.es

A more common laboratory and industrial method for preparing sulfonate esters involves converting the sulfonic acid (or its salt) into a sulfonyl chloride (R-SO₂Cl) using reagents like thionyl chloride. The resulting sulfonyl chloride is then reacted with an alcohol in the presence of a non-nucleophilic base (like pyridine) to neutralize the HCl byproduct, affording the sulfonate ester. youtube.comwikipedia.org

Table 1: Comparison of Esterification Mechanisms for Sulfonic Acids

| Mechanism | Key Intermediate | Conditions | Description |

|---|---|---|---|

| SN1-like | Sulfonylium cation (R-SO₂⁺) | Strong acid | Protonation of sulfonic acid, loss of H₂O, followed by nucleophilic attack by alcohol. csic.es |

| SN2-like | Protonated alcohol (R'-OH₂⁺) | Strong acid | Nucleophilic attack by the sulfonate anion on the protonated alcohol. csic.es |

| From Sulfonyl Chloride | Sulfonyl Chloride (R-SO₂Cl) | Base (e.g., pyridine) | Reaction of the highly electrophilic sulfonyl chloride with the alcohol nucleophile. wikipedia.org |

Reaction Kinetics and Mechanisms with Basic Reagents

As the sodium salt of a strong acid, this compound is a neutral salt with a pH in aqueous solution typically between 5.5 and 7.5. merckmillipore.com The sulfonate anion is a very poor nucleophile and an exceptionally weak base, meaning it does not react with water or moderate bases. youtube.com

The compound is stable in alkaline solutions. Unlike esters, which readily hydrolyze in the presence of base (saponification), the C–S bond in sulfonates is resistant to cleavage by hydroxide (B78521) ions.

However, if the sulfonate group were located on a secondary or tertiary carbon, treatment with a strong, non-nucleophilic base could potentially induce an elimination (E2) reaction to form an alkene. youtube.com For this compound, the sulfonate group is on a primary carbon. While an E2 reaction is still possible, it typically requires more forcing conditions (high temperature and a very strong, sterically hindered base) compared to its secondary or tertiary counterparts. The primary reaction with strong bases like sodium hydroxide is simple proton exchange if any acidic protons are available, but given the structure, the compound is largely unreactive.

Olefinic Reactivity: Electrophilic and Radical Additions to the Dodecene Moiety

The carbon-carbon double bond in the dodecene portion of the molecule is a site of reactivity, susceptible to addition reactions. The regiochemical and stereochemical outcomes of these reactions are influenced by the electronic properties of the allylic sulfonate group.

Electrophilic Addition: The π-bond of the alkene can act as a nucleophile, attacking electrophiles. chemguide.co.uk In the addition of an unsymmetrical reagent like a hydrogen halide (H-X), the reaction typically follows Markovnikov's rule, where the proton adds to the carbon atom that results in the more stable carbocation intermediate. libretexts.orglibretexts.org

For 2-dodecene-1-sulfonate, the double bond is between C2 and C3. Attack by an electrophile (E⁺) could form a carbocation at C2 or C3.

Carbocation at C3: This is a secondary carbocation, which is generally more stable than a primary one.

Carbocation at C2: This is also a secondary carbocation, but it is adjacent to the carbon bearing the strongly electron-withdrawing sulfonate group (–CH₂SO₃⁻). Electron-withdrawing groups destabilize adjacent carbocations via an inductive effect.

Therefore, electrophilic attack is predicted to occur at C2, placing the positive charge at C3, away from the destabilizing influence of the sulfonate group. The subsequent attack by the nucleophile (Nu⁻) would occur at C3.

Reaction: R-CH=CH-CH₂SO₃⁻ + E-Nu → R-CH(E)-CH(Nu)-CH₂SO₃⁻ (where R = C₉H₁₉)

Radical Addition: In the presence of a radical initiator, such as a peroxide, the addition of certain reagents like HBr proceeds via a radical mechanism. libretexts.orgpharmaguideline.com This pathway typically results in anti-Markovnikov regioselectivity. The reaction is a chain process involving initiation, propagation, and termination steps. openstax.orglibretexts.org

In the propagation step, a bromine radical (Br•) adds to the double bond to form the most stable carbon radical intermediate.

Radical at C3: A secondary radical.

Radical at C2: A secondary radical, but adjacent to the electron-withdrawing sulfonate group.

Table 2: Predicted Regioselectivity of Addition to 2-Dodecene-1-Sulfonate

| Reaction Type | Reagent Example | Key Principle | Predicted Product |

|---|---|---|---|

| Electrophilic Addition | HCl, H₂O (H⁺ cat.) | Markovnikov's Rule (formation of the most stable carbocation) libretexts.org | Addition of H to C2 and the nucleophile (Cl⁻, OH⁻) to C3. |

| Radical Addition | HBr (with peroxide) | Anti-Markovnikov Rule (formation of the most stable radical) pharmaguideline.com | Addition of Br to C2 and H to C3. |

Spectroscopic and Chromatographic Characterization Techniques in Research

Chromatographic Analysis for Purity Assessment and Separation Research

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for evaluating the purity of 2-Dodecene-1-sulfonic acid, sodium salt and for developing separation methods for other molecules. Its utility stems from its properties as an anionic surfactant.

This compound and its saturated analog, dodecane-1-sulfonic acid, sodium salt, are effective ion-pairing reagents in reversed-phase HPLC (RP-HPLC). sigmaaldrich.comsigmaaldrich.comnih.govcarlroth.com In this technique, the alkyl sulfonate is added to the mobile phase to facilitate the separation of ionic and ionizable compounds on a nonpolar stationary phase (such as C18).

The fundamental principle involves the formation of a neutral ion pair between the negatively charged sulfonate head of the reagent and a positively charged analyte. This interaction masks the charge of the analyte, increasing its hydrophobicity and allowing it to be retained and separated on the reversed-phase column. A study highlighted that using sodium dodecylsulfonate as an ion-pair reagent significantly improved the resolution of complex mixtures containing both cationic and anionic species. This makes it a valuable tool for the simultaneous determination of various compounds, such as pharmaceuticals and their metabolites. nih.govlawdata.com.tw

The retention of analytes in ion-pair chromatography (IPC) can be finely controlled by adjusting several parameters, including the concentration of the ion-pairing reagent, the length of the reagent's alkyl chain, and the composition and pH of the mobile phase. nih.govosaka-soda.co.jp

| Parameter | Typical Condition | Effect on Retention |

| Reagent Concentration | 5 to 10 mmol/L osaka-soda.co.jp | Increasing concentration generally increases retention of oppositely charged analytes. |

| Mobile Phase pH | Set to pKa ± 2 osaka-soda.co.jp | Ensures the analyte is adequately ionized for ion-pairing. |

| Organic Modifier | Acetonitrile (B52724) or Methanol (B129727) | Increasing organic content decreases retention. |

| Stationary Phase | C18 or C8 | Standard reversed-phase columns. |

This table presents typical starting conditions for method development in ion-pair chromatography using alkyl sulfonate reagents.

One of the primary functions of this compound in HPLC is to enhance the retention of analytes that are too polar to be adequately retained on a standard reversed-phase column. sigmaaldrich.com This is especially critical for basic compounds that are protonated and highly water-soluble under typical acidic mobile phase conditions, or for strongly ionic compounds like those with quaternary ammonium (B1175870) groups. osaka-soda.co.jp

By forming a neutral, more hydrophobic ion pair, the reagent increases the analyte's affinity for the stationary phase, leading to longer and more controllable retention times. nih.gov This allows for better separation from unretained sample components and improved peak resolution. The "salting-out" effect, where the addition of an inorganic salt to the mobile phase increases the retention of ionic compounds, can also be employed to further modulate separation. osaka-soda.co.jp This approach has been successfully used to separate various alkaloids and other basic compounds where traditional reversed-phase or ion-suppression methods are insufficient. nih.gov

Advanced Spectroscopic Elucidation of Molecular Structure

Spectroscopic methods are essential for confirming the molecular identity and structure of this compound. triphasepharmasolutions.com Techniques such as FT-IR, NMR, and mass spectrometry provide complementary information about its functional groups, atomic connectivity, and molecular weight.

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the characteristic functional groups within the molecule. The spectrum of this compound is expected to show distinct absorption bands corresponding to its key structural features. While a spectrum for this specific compound is not widely published, data from analogous structures like dodecylbenzene (B1670861) sulfonate and other sulfonated polymers allow for an accurate prediction of its spectral characteristics. researchgate.netresearchgate.net

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| C-H (Alkyl) | Asymmetric/Symmetric Stretch | ~2958, 2925, 2852 researchgate.net |

| C=C (Alkene) | Stretch | ~1650 - 1600 |

| S=O (Sulfonate) | Asymmetric/Symmetric Stretch | ~1192, 1034 researchgate.net |

| C-H (Alkyl) | Bending | ~1450, 1380 researchgate.net |

This table outlines the predicted FT-IR absorption bands for the principal functional groups in this compound, based on data from similar compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming its precise structure, including the position of the double bond. researchgate.net Both ¹H NMR and ¹³C NMR are crucial for full structural elucidation.

¹H NMR: The proton NMR spectrum would show signals corresponding to the different types of protons in the molecule. Key expected signals include a triplet for the terminal methyl (-CH₃) group, a complex multiplet for the long chain of methylene (B1212753) (-CH₂-) groups, distinct signals for the vinylic protons (-CH=CH-), and a signal for the methylene group adjacent to the sulfonate group (-CH₂-SO₃).

¹³C NMR: The carbon NMR spectrum would provide complementary data, with separate signals for each unique carbon atom. This would include signals for the carbons of the double bond (distinguishing them from the sp³ hybridized carbons of the alkyl chain), a signal for the carbon atom directly bonded to the sulfonate group, and a series of signals for the carbons along the dodecyl chain.

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. The calculated average molecular mass of this compound is approximately 270.36 g/mol . chemspider.com

In a typical mass spectrometry experiment, the compound would be ionized (e.g., by electrospray ionization), and the mass-to-charge ratio (m/z) of the resulting ions would be measured.

| Analysis | Expected Result | Significance |

| Molecular Ion | m/z ~247.1 | Corresponds to the anionic part of the molecule [C₁₂H₂₃O₃S]⁻. |

| Key Fragmentation | Loss of SO₃ (80 Da) | Confirms the presence of the sulfonate group. |

| Fragmentation | Cleavage along alkyl chain | Produces a series of peaks characteristic of the long hydrocarbon tail. |

This table summarizes the expected key findings from a mass spectrometric analysis of this compound.

This technique is a cornerstone for confirming the identity of synthesized compounds and for identifying related impurities in a sample. triphasepharmasolutions.com

Microscopic and Morphological Analysis of Aggregates or Derivatives

The performance of surfactants is often dictated by their supramolecular chemistry—the formation of aggregates such as micelles, vesicles, or crystalline structures. Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are powerful tools for the direct visualization of these structures, providing invaluable insights into their size, shape, and organization. While specific research detailing the microscopic analysis of this compound is not extensively available in public literature, the application of these techniques to closely related alpha-olefin sulfonates (AOS) illustrates their analytical power.

Scanning Electron Microscopy (SEM) is a premier technique for producing high-resolution images of the surface of a solid sample. It works by scanning the sample with a focused beam of electrons, which interact with atoms in the sample, producing various signals that contain information about the sample's surface topography and composition. nanoscience.com For powdered surfactants like this compound, SEM analysis is crucial for characterizing the morphology, size distribution, and surface texture of the particles. researchgate.net

In the analysis of surfactant powders, properties such as particle shape, degree of agglomeration, and surface smoothness can significantly influence bulk properties like flowability, dissolution rate, and handling characteristics. For instance, research on other alpha-olefin sulfonate powders using Environmental Scanning Electron Microscopy (ESEM), a variant of SEM that allows for imaging in a gaseous environment, has been used to visualize the morphology of powder fractions. Such analyses reveal the shape and texture of the particles, which can range from irregular and jagged to smooth and spherical, depending on the manufacturing and processing conditions.

A hypothetical SEM analysis of a powder sample of this compound would provide the following type of information, which is critical for quality control and formulation development.

Table 1: Potential Information from SEM Analysis of this compound Powder

| Parameter | Description | Significance |

| Particle Morphology | Describes the general shape of the individual powder particles (e.g., spherical, irregular, crystalline). | Influences powder flow, packing density, and dissolution behavior. |

| Particle Size | The average diameter or dimensions of the particles. | Affects the surface area available for interaction, impacting solubility and reactivity. |

| Size Distribution | The range and frequency of different particle sizes within the sample. | A narrow distribution is often desired for consistent performance and predictable properties. |

| Surface Topography | The fine-scale features on the particle surface, such as smoothness, porosity, or roughness. | Impacts the particle's interaction with other substances and its tendency to agglomerate. |

| Degree of Agglomeration | The extent to which individual particles are clustered or fused. | High agglomeration can lead to poor dispersion and handling difficulties. |

This table is illustrative of the data that would be obtained from an SEM analysis and is not based on specific experimental results for this compound.

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM and is used to visualize the internal structure of samples. In TEM, a beam of electrons is transmitted through an ultra-thin specimen, interacting with it as it passes through. nih.gov An image is formed from the electrons that are transmitted, which is then magnified and focused onto an imaging device. For surfactants, TEM is indispensable for studying the morphology of nanoscale aggregates, such as micelles, that form in solution above a certain concentration known as the critical micelle concentration. buketov.edu.kzfrontiersin.org

The direct visualization of soft materials like surfactant micelles can be challenging due to their low electron density and dynamic nature. nih.gov Therefore, specialized techniques such as cryogenic-TEM (cryo-TEM) or staining with heavy metal salts are often required. Cryo-TEM involves flash-freezing the sample to vitreous ice, preserving the native structure of the micelles in solution. buketov.edu.kz Staining methods involve the use of electron-dense compounds that preferentially associate with the hydrophilic or hydrophobic portions of the micelles, enhancing contrast. nih.gov

Table 2: Potential Information from TEM Analysis of this compound Aggregates

| Parameter | Description | Significance |

| Aggregate Morphology | The shape of the self-assembled structures in solution (e.g., spherical micelles, wormlike micelles, vesicles). | Dictates the macroscopic properties of the solution, such as viscosity and foaming ability. |

| Aggregate Size | The dimensions (e.g., diameter, length) of the individual aggregates. | Influences the solubilization capacity for oils and other non-polar substances. |

| Size Distribution | The range of aggregate sizes present in the solution. | Provides insight into the homogeneity of the system. |

| Lamellar Spacing | In the case of liquid crystalline phases, the distance between surfactant bilayers. | Characterizes the ordered structures that can form at higher surfactant concentrations. |

| Internal Structure | Visualization of the core-shell structure of micelles or the bilayer of vesicles. | Confirms the expected self-assembly behavior based on the amphiphilic nature of the surfactant molecule. |

This table is illustrative of the data that would be obtained from a TEM analysis and is not based on specific experimental results for this compound.

Applications in Advanced Chemical and Materials Science

Role in Ion-Pair Chromatography Method Development for Ionic Compound Separation

In the field of analytical chemistry, particularly High-Performance Liquid Chromatography (HPLC), 2-Dodecene-1-sulfonic acid, sodium salt serves as a crucial ion-pairing reagent. Its primary function is to enable the separation of ionic and highly polar compounds on a non-polar, reversed-phase column—a task that is typically challenging.

Ion-pair chromatography (IPC) is a technique used for the separation of charged analytes. shimadzu.com For the analysis of positively charged (cationic) compounds, an anionic ion-pairing reagent like an alkyl sulfonate is added to the mobile phase. shimadzu.comnih.gov The mechanism involves the formation of a neutral, hydrophobic ion pair between the cationic analyte and the anionic sulfonate reagent. nih.gov This newly formed neutral complex can be retained and separated by the non-polar (hydrophobic) stationary phase of the column. shimadzu.comnih.gov

The effectiveness of the separation is influenced by the properties of the ion-pairing reagent. The long, 12-carbon chain of this compound provides strong hydrophobic interactions with the stationary phase. Research on similar alkyl sulfonates, such as dodecane-1-sulfonic acid, sodium salt, has shown that a longer alkyl chain on the reagent enhances its retention on the column, which in turn provides a stronger electrostatic interaction for separating analytes. researchgate.net This allows for greater control over the retention and selectivity of the separation process. shimadzu.com

Table 1: Application of Alkyl Sulfonates in Ion-Pair Chromatography

| Parameter | Description | Role of this compound |

| Technique | Ion-Pair Reversed-Phase HPLC | Enables separation of cationic analytes on non-polar columns. shimadzu.com |

| Mechanism | Forms a neutral ion-pair with the cationic analyte. nih.gov | The sulfonate group pairs with the analyte's positive charge. |

| Interaction | The hydrophobic tail of the reagent interacts with the stationary phase. | The C12 dodecene chain provides strong hydrophobic retention. researchgate.net |

| Function | Acts as an anionic counter-ion in the mobile phase. nih.gov | Facilitates the retention and subsequent separation of otherwise unretained ionic compounds. |

Functionality in Surfactant Systems Research

The amphiphilic nature of this compound, possessing both a water-loving (hydrophilic) sulfonate group and an oil-loving (hydrophobic) dodecene chain, defines its function as a surfactant. researchgate.net This dual characteristic is exploited in various chemical and biochemical applications.

As a surfactant, this compound is effective at increasing the solubility of substances that are normally insoluble in a given medium. When introduced into a solution (typically aqueous) above a certain concentration, its molecules self-assemble into spherical structures called micelles. The hydrophobic tails orient towards the center of the micelle, creating an oily core, while the hydrophilic heads face outward into the water.

This micellar core can encapsulate non-polar substances, such as oils and other hydrophobic compounds, effectively dissolving them in the aqueous phase. This property is fundamental to its use in creating stable emulsions and enhancing the performance of various chemical formulations. The saturated analogue, dodecane-1-sulfonic acid, sodium salt, is specifically used for "tenside tests," which are evaluations of surfactant properties. merckmillipore.comthomassci.com

In biochemistry and molecular biology, surfactants are indispensable tools. While sodium dodecyl sulfate (B86663) (SDS) is the most famous example, other alkyl sulfonates like this compound can perform similar functions. These functions include the solubilization of cell membranes to extract proteins and the denaturation of proteins for analysis in techniques like gel electrophoresis. Research involving the structurally similar sodium dodecylsulfonate has indicated low toxicity in various biological assays, suggesting its suitability for use in certain biological research contexts.

Contributions to Electropolymerization Processes and Composite Materials

A significant application of this compound is in the field of materials science, specifically in the creation of conductive polymer coatings for anti-corrosion purposes.

Conducting polymers, such as polyaniline (PANI) and polypyrrole (PPy), require a "doping" process to become electrically conductive. This involves incorporating ions into the polymer matrix. Anionic sulfonates are frequently used as dopant ions for these polymers. researchgate.netresearchgate.netunav.edu

During electropolymerization, a monomer (like aniline (B41778) or pyrrole) is oxidized and polymerized on an electrode surface. In the presence of a sulfonate such as this compound, the sulfonate anion becomes incorporated into the growing polymer film to balance the positive charge of the oxidized polymer backbone. A study utilizing the saturated analogue, sodium 1-dodecanesulfonate, as a dopant for a composite polymer film highlighted that the dopant ion has a significant impact on the final properties of the coating, particularly its ability to protect against corrosion. mdpi.com The large size of the dodecene sulfonate anion can also influence the morphology and structure of the resulting polymer film. researchgate.net

Table 2: Electropolymerization with Sulfonate Dopants

| Component | Purpose | Example from Research |

| Monomer | Forms the polymer backbone | N-methylpyrrole, 2-methylthiophene (B1210033) mdpi.com |

| Dopant Ion | Provides conductivity and influences film properties | Sodium 1-dodecanesulfonate mdpi.com |

| Solvent/Electrolyte | Medium for the reaction | Oxalic acid solution mdpi.com |

| Substrate | Surface to be coated | Brass alloy, aluminum alloy, steel researchgate.netmdpi.com |

The primary benefit of using sulfonate-doped conductive polymers is their excellent anti-corrosion performance. researchgate.net These coatings protect the underlying metal substrate through multiple mechanisms.

First, the dense polymer film acts as a physical barrier, preventing aggressive corrosive ions (like chloride and sulfate) from reaching the metal surface. researchgate.netmdpi.com Second, the conductive nature of the polymer can promote the formation of a stable, passive oxide layer on the metal, which further inhibits corrosion. researchgate.netunav.edu Studies have shown that polyaniline doped with sulfonates can form iron-PANI complexes at the metal-coating interface, enhancing protection. researchgate.netunav.edu

Research on a composite polymer coating doped with sodium 1-dodecanesulfonate on a brass electrode demonstrated a corrosion rate that was approximately nine times lower than that of the uncoated brass, with a protection efficiency exceeding 90%. mdpi.com Similarly, coatings of polyaniline doped with various sulfonates have been shown to maintain high impedance values even after prolonged exposure (over 100 days) to corrosive media like 3% NaCl and 0.1N HCl, indicating sustained protective ability. researchgate.netunav.edu

Table 3: Research Findings on Anti-Corrosion Performance of Sulfonate-Doped Polymer Films

| Polymer System | Substrate | Key Finding | Reference |

| Sulfonate-doped Polyaniline (PANI) & Polypyrrole (PPy) | Aluminum Alloy (AA2219-T6) | The doped composite coatings reduced the penetration of aggressive ions and provided significantly better corrosion protection than neat epoxy. | researchgate.net |

| Sulfonate-doped Polyaniline | Steel | The coating maintained high impedance (10^10 Ω cm²) after 100 days in acid and neutral media, protecting via formation of a passive oxide layer and iron-PANI complexes. | researchgate.netunav.edu |

| N-methylpyrrole-sodium 1-dodecanesulfonate/poly 2-methylthiophene composite | Brass | The coating reduced the corrosion rate by a factor of ~9 and achieved a protection efficiency of over 90% in a sulfuric acid medium. | mdpi.com |

| Dodecyl Benzene Sulfonic Acid Sodium Salt (inhibitor) | EN8 Steel | The surfactant acted as an effective corrosion inhibitor in a sulfuric acid medium, with efficiency depending on concentration and temperature. | researchgate.net |

Catalytic Applications in Chemical Transformations

The utility of olefin sulfonates as surfactants extends into the synthesis and performance of advanced catalytic materials. Their amphiphilic nature, which allows them to form micelles, is instrumental in controlling particle size and morphology during the synthesis of catalysts, which in turn influences their efficiency in chemical transformations.

Surfactant-Assisted Hydrothermal Synthesis of Photocatalysts

Research has demonstrated the efficacy of anionic surfactants, structurally similar to this compound, in the fabrication of semiconductor photocatalysts. In a notable study, the saturated analogue, 1-dodecane-sulfonic-acid-sodium-salt (also known as LAS), was employed as a surfactant in the hydrothermal synthesis of cadmium zinc sulfide (B99878) (CdxZn1-xS) solid solutions. aip.orgresearchgate.net The hydrothermal method, which involves crystallization from high-temperature aqueous solutions, benefits from the presence of surfactants which act as soft templates or capping agents. This surfactant-assisted approach helps to control the nucleation and growth of the photocatalyst crystals, leading to materials with higher crystallinity compared to those prepared by other methods like coprecipitation. aip.org The use of a surfactant in the synthesis route is considered an effective strategy for producing highly active solid solution photocatalysts. aip.orgresearchgate.net

The process involves combining the metal precursors with the surfactant in an aqueous solution within a sealed autoclave and heating it to a specific temperature for a set duration. The surfactant influences the particle morphology and size distribution of the resulting photocatalyst powder. aip.org Studies on other types of photocatalysts, such as antimony tungstate (B81510) (Sb2WO6) and cadmium selenide (B1212193) (CdSe) quantum dots, have also utilized hydrothermal synthesis, highlighting the versatility of this method in creating crystalline nanostructures for photocatalytic applications. researchgate.netarxiv.org

Influence on Hydrogen Production Efficiency in Photocatalytic Systems

The morphology and crystallinity of a photocatalyst are critical factors determining its efficiency in applications such as photocatalytic hydrogen production from water. The CdxZn1-xS photocatalysts synthesized using the 1-dodecane-sulfonic-acid-sodium-salt-assisted hydrothermal method exhibited high efficiency for hydrogen production under visible light irradiation (λ>420 nm). aip.org

In these systems, the photocatalyst powder is suspended in an aqueous solution containing sacrificial agents (such as Na2SO3 and Na2S) which consume the photogenerated holes, thereby promoting the electron-proton reduction to produce hydrogen. aip.org The efficiency of this process is highly dependent on the synthesis conditions of the photocatalyst. Research has identified optimal parameters, including the molar ratio of the metals, hydrothermal temperature and time, and the concentration of the surfactant, to maximize hydrogen evolution. aip.org One study achieved a maximum hydrogen production rate of 161.25 μmol/h using a CdxZn1-xS photocatalyst synthesized under optimized conditions with the aid of the anionic surfactant. aip.org This demonstrates that the surfactant's role in the synthesis phase has a direct and significant impact on the final catalytic performance of the material in hydrogen production systems. aip.orgresearchgate.net

| Catalyst System | Synthesis Method | Surfactant Used | Optimal Surfactant Conc. | Max. H₂ Production Rate (μmol/h) |

|---|---|---|---|---|

| Cd₀.₉Zn₀.₁S | Surfactant-Assisted Hydrothermal | 1-Dodecane-sulfonic-acid-sodium-salt (LAS) | 1.7 mmol/L | 161.25 |

| Cd₀.₉Zn₀.₁S | Coprecipitation | None | N/A | 123.12 |

Investigation as Functional Additives in Specialized Formulations

The unique properties of olefin sulfonates make them candidates for inclusion as functional additives in complex formulations, such as those used in fire suppression, where surface activity is paramount.

Assessment in PFAS-Free Fire Suppressant Formulations

Aqueous film-forming foams (AFFF) have historically relied on per- and poly-fluoroalkyl substances (PFAS) for their effectiveness in extinguishing Class B fuel fires. dtic.milamazonaws.com However, due to the environmental persistence and health concerns associated with PFAS, there is a significant effort to develop effective PFAS-free firefighting formulations. dtic.milserdp-estcp.mil This research involves testing various surfactants and additives to replicate the performance of traditional AFFF.

In this context, the saturated analogue of the title compound, dodecane-1-sulfonic acid, was evaluated as a potential functional additive in PFAS-free foam solutions. dtic.milamazonaws.com In a study assessing additives for a commercial green firefighting foam (GFFF), dodecane-1-sulfonic acid was tested alongside other chemicals like fatty alcohols (1-octanol, 1-dodecanol) and fatty acids (octanoic acid, dodecanoic acid). dtic.milamazonaws.com The goal of these additives is to enhance critical foam properties, such as lowering surface tension and improving foam stability, which are essential for effective fire suppression. amazonaws.comserdp-estcp.mil However, the results indicated that dodecane-1-sulfonic acid did not improve the performance of the tested foam formulation. amazonaws.com

Impact on Surface Tension Properties of Foam Solutions

The ability of a surfactant to lower the surface tension of water is a primary indicator of its potential performance in a foam formulation. academie-sciences.fr Lower surface tension allows the foam to spread more easily across a fuel surface and contributes to the stability of the foam bubbles. researchgate.net

| Additive Tested | Observation on Surface Tension | Overall Performance Improvement |

|---|---|---|

| Dodecane-1-sulfonic acid | No improvement or worse performance | No |

| Octanol | Improved (lowered) surface tension | Yes |

| Dodecanol | Improved surface tension | Yes |

| Octanoic Acid | Improved (lowered) surface tension | Yes |

| Biochar | Improved (lowered) surface tension | Yes |

Utility in Organic Synthesis and Polymer Chemistry

The chemical structure of this compound, particularly the presence of a carbon-carbon double bond, offers potential for its use in organic synthesis and polymer chemistry. The double bond at the C2 position enhances the reactivity of the molecule compared to its saturated counterparts.

This reactivity makes it a candidate for use as a polymerizable surfactant, or "surfmer." Surfmers are molecules that have a surfactant portion (the hydrophobic dodecene chain and the hydrophilic sulfonate group) and a polymerizable group (the double bond). When used in emulsion polymerization, these molecules can copolymerize with other monomers, becoming covalently bound to the polymer backbone. This permanent attachment can improve the stability of the resulting latex and reduce issues associated with surfactant migration in the final product.

Role as a Reagent or Building Block in Complex Syntheses

While "this compound" is primarily recognized for its surfactant properties, its chemical structure, featuring both a reactive double bond and a sulfonate group, presents potential for its use as a reagent or building block in more complex organic syntheses. The reactivity of this molecule can be considered from the perspective of its two key functional groups: the alkene C=C double bond and the allylic sulfonic acid salt.

The carbon-carbon double bond in the C12 chain allows for a variety of electrophilic addition reactions. For instance, it can undergo halogenation, hydrohalogenation, and hydration, similar to other alpha-olefins. These reactions could introduce new functionalities to the long aliphatic chain, transforming the molecule into a more complex intermediate for further synthetic steps.

The sulfonate group (SO₃Na) is a versatile functional group in organic synthesis. While generally stable, the allylic position of the sulfonate in "this compound" enhances its reactivity in certain nucleophilic substitution reactions. Organosulfur compounds, particularly sulfonic acids and their salts, are crucial intermediates in the synthesis of a wide range of valuable compounds, including pharmaceuticals and other fine chemicals. Sodium sulfinates (RSO₂Na), a related class of compounds, are known to act as versatile building blocks for creating S–S, N–S, and C–S bonds. Although direct research on "this compound" in this context is limited, its structure suggests potential participation in similar synthetic transformations.

The combination of a long hydrophobic tail and a reactive hydrophilic head group makes it an interesting candidate for the synthesis of specialized molecules where surfactant-like properties are desired in the final product or at an intermediate stage. For example, it could theoretically be used to introduce a long, sulfonated aliphatic chain to a larger molecule, thereby imparting properties such as water solubility or interfacial activity.

Potential as Monomers for Polymer and Copolymer Production

The presence of a polymerizable double bond in "this compound" positions it as a potential monomer for the production of functional polymers and copolymers. Such monomers, which also exhibit surface-active properties, are often referred to as "surfactants that polymerize" or "surfmurfs." The use of surfmers in emulsion polymerization can lead to latexes with improved stability, as the surfactant becomes covalently bound to the polymer particles, preventing its migration.

More commonly, such functional monomers are used in copolymerization with other vinyl monomers to impart specific properties to the resulting polymer. For instance, copolymerization with monomers like acrylates, styrene, or acrylonitrile (B1666552) could yield polymers with a combination of properties derived from each constituent. The incorporation of the dodecene sulfonic acid salt moiety would introduce hydrophilicity, ionic character, and surface activity to the polymer backbone. These properties are desirable in a variety of applications, including coatings, adhesives, and water treatment agents. For example, the presence of sulfonate groups can enhance the dyeability of fibers and improve the stability of polymer colloids.

The general class of α-olefin sulfonates is produced through the sulfonation of alpha-olefins. wikipedia.org The resulting mixture often contains both alkene sulfonates and hydroxyalkane sulfonates. wikipedia.org A method for preparing polymerizable α-olefin sulfonate has been patented, which involves the sulfonation of an α-olefin followed by neutralization. google.com This suggests a viable pathway for producing monomer-grade "this compound" for polymerization applications.

The table below outlines the potential monomer characteristics of "this compound" and its expected role in polymerization processes.

| Property | Description | Potential Impact in Polymerization |

| Monomer Type | Anionic, reactive surfactant (surfmer) | Covalently bonds to polymer, enhancing latex stability. |

| Polymerizable Group | C=C double bond | Allows for free-radical addition polymerization. |

| Functional Group | Sulfonate (SO₃⁻Na⁺) | Imparts hydrophilicity, ionic character, and improved adhesion. |

| Potential Polymerization Methods | Emulsion polymerization, Solution polymerization | Suitable for aqueous-based polymerization systems. |

| Potential Comonomers | Acrylates, Styrene, Acrylonitrile, Maleic Anhydride | Creates copolymers with tailored properties (e.g., enhanced water solubility, dispersibility, and thermal stability). |

Interfacial and Supramolecular Interactions

Interactions with Lipid Bilayers and Biological Membranes

As an anionic surfactant, 2-Dodecene-1-sulfonic acid, sodium salt actively interacts with lipid bilayers, which are the fundamental components of biological membranes. The hydrophobic tail has a strong affinity for the nonpolar interior of the bilayer, while the negatively charged sulfonate headgroup interacts with the polar or charged lipid headgroups and the surrounding aqueous environment. This interaction is a primary mechanism by which surfactants can alter membrane structure and function. nih.gov

The insertion of the dodecene tail of this compound into the lipid bilayer disrupts the ordered packing of the phospholipid acyl chains. This disruption introduces disorder into the membrane core, which leads to an increase in membrane fluidity. The presence of the surfactant molecules creates defects in the bilayer structure, thereby increasing its permeability to water and ions. Studies on similar anionic surfactants, such as sodium dodecyl sulfate (B86663) (SDS), show that at concentrations below their critical micelle concentration (CMC), they can cause significant rearrangements in membrane components. nih.gov At higher concentrations, the surfactant's detergent action can lead to the complete solubilization of the membrane into mixed micelles composed of lipids and surfactant molecules. The binding of the sodium counter-ion to the lipid carbonyl groups can also alter membrane properties by thickening the bilayer and reducing the lateral diffusion of lipids. nih.gov

Effects on Protein Solubility and Stability in Aqueous Environments

The amphiphilic structure of this compound facilitates its interaction with proteins in aqueous solutions. The hydrophobic dodecene chain can bind to nonpolar regions of a protein, which are often buried within its three-dimensional structure. Simultaneously, the anionic sulfonate headgroup can form electrostatic interactions with positively charged amino acid residues on the protein surface.

This binding can have several consequences for protein solubility and stability. For poorly soluble or aggregated proteins, the surfactant can act as a solubilizing agent. By forming a complex with the protein, the surfactant imparts its own solubility characteristics, effectively creating a protein-surfactant micellar structure that is soluble in water. However, these same interactions can disrupt the delicate balance of forces that maintain a protein's native conformation. The binding of the surfactant can interfere with intramolecular hydrophobic and electrostatic interactions, leading to protein unfolding or denaturation. Studies on aquaporins with SDS have shown that the surfactant can induce helical rearrangements and alter the protein's native fold. nih.gov

Self-Assembly and Micellization Phenomena in Solution

In aqueous solutions, surfactant molecules exist as monomers at low concentrations. However, as the concentration increases to a specific point known as the Critical Micelle Concentration (CMC), the molecules spontaneously self-assemble into organized aggregates called micelles. beloit.edu This process is primarily driven by the hydrophobic effect; the hydrophobic dodecene tails aggregate to form a nonpolar core, minimizing their contact with water, while the hydrophilic sulfonate headgroups form a charged outer shell that interacts with the surrounding water molecules. nih.gov

The CMC is a key parameter of any surfactant and is influenced by its molecular structure, temperature, and the presence of electrolytes in the solution. researchgate.netresearchgate.net The addition of salts, such as sodium chloride, tends to decrease the CMC of anionic surfactants. researchgate.net This occurs because the salt's counter-ions (Na+) shield the electrostatic repulsion between the anionic headgroups, making it easier for micelles to form. researchgate.net While the precise CMC for this compound is not widely documented, it can be compared with structurally similar C12 anionic surfactants.

Interactive Data Table: Comparison of C12 Anionic Surfactants

| Compound Name | CAS Number | Molecular Formula | Key Structural Feature | Typical CMC (in water, 25°C) |

|---|---|---|---|---|

| This compound | 30965-85-6 | C₁₂H₂₃NaO₃S | Unsaturated C12 chain | Not widely reported |

| Sodium dodecane-1-sulfonate | 2386-53-0 | C₁₂H₂₅NaO₃S | Saturated C12 chain | ~9.8 mM |

| Sodium dodecyl sulfate (SDS) | 151-21-3 | C₁₂H₂₅NaO₄S | Saturated C12 chain, sulfate head | ~8.2 mM |

Note: CMC values can vary based on measurement method and purity.

Formation of Complexes with Various Analytes for Separation Enhancement

The unique properties of this compound make it a valuable agent in analytical separation techniques, primarily through the formation of complexes with analytes.

One major application is in ion-pair chromatography . Its saturated analogue, sodium dodecane-1-sulfonate, is explicitly used for this purpose. merckmillipore.comsigmaaldrich.com In this technique, the surfactant is added to the mobile phase. As an anionic ion-pairing agent, it forms a neutral, stoichiometric complex (an ion pair) with positively charged (cationic) analytes. This complex has increased hydrophobicity, allowing it to be retained and separated on a non-polar reversed-phase chromatography column.

Another application is in micellar electrokinetic chromatography (MEKC) . In MEKC, the surfactant is added to the buffer above its CMC to form micelles. These micelles act as a "pseudo-stationary" phase. Neutral analytes can be separated based on their differential partitioning between the aqueous buffer and the hydrophobic core of the micelles. The negatively charged surface of the micelles also allows for the separation of charged analytes based on a combination of partitioning and electrophoretic mobility. The ability of surfactant micelles to solubilize hydrophobic compounds, such as naphthalene, is a key principle behind this separation enhancement. nih.gov

Interactive Data Table: Applications in Separation Science

| Technique | Role of this compound | Mechanism | Types of Analytes Separated |

|---|---|---|---|

| Ion-Pair Chromatography | Ion-Pairing Reagent | Forms a neutral complex with a charged analyte, increasing its retention on a reversed-phase column. | Cationic compounds (e.g., amines, basic drugs). |

| Micellar Electrokinetic Chromatography (MEKC) | Micelle-forming agent | Creates a pseudo-stationary phase; analytes partition between the aqueous phase and the micelle core. | Neutral hydrophobic compounds, mixtures of neutral and charged species. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-(2-pyridylazo)-2-naphthol |

| Dodecane-1-sulfonic acid, sodium salt |

| Sodium chloride |

| Sodium dodecane-1-sulfonate |

| Sodium dodecyl sulfate (SDS) |

Computational and Theoretical Studies

Molecular Modeling and Simulation of Molecular Structure and Conformation

MD simulations treat molecules as a collection of atoms interacting through a defined force field. These force fields include terms for bond stretching, angle bending, torsional potentials, and non-bonded interactions (van der Waals and electrostatic). By solving Newton's equations of motion for all atoms in the system, the trajectory of the molecule can be tracked over time, providing a detailed picture of its conformational landscape.

Table 1: Typical Parameters in Molecular Dynamics Simulations of Surfactants

| Parameter | Description | Typical Values/Models |

| Force Field | A set of equations and parameters to describe the potential energy of the system. | GROMOS, AMBER, CHARMM |

| Water Model | Representation of water molecules in the simulation. | SPC, TIP3P, TIP4P |

| Simulation Box | The periodic boundary conditions used to simulate a bulk system. | Cubic, Rectangular |

| Temperature | The temperature at which the simulation is run. | 298 K (25 °C) |

| Pressure | The pressure at which the simulation is run. | 1 atm |

| Time Step | The integration time step for solving the equations of motion. | 1-2 fs |

This table represents typical parameters used in molecular dynamics simulations of surfactants and is for illustrative purposes.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Studies on similar ionic surfactants have shown that the negative charge of the sulfonate group is not localized on a single atom but is distributed over the entire headgroup. 66.39.60researchgate.net This charge distribution is crucial for understanding the electrostatic interactions between surfactant molecules and with surrounding water molecules and counterions. The presence of the electron-rich double bond in the alkyl tail of 2-dodecene-1-sulfonic acid, sodium salt would also influence the molecule's electronic properties and potential reactivity.

Semi-empirical methods (like AM1, PM3) and more rigorous ab initio and density functional theory (DFT) methods can be used to calculate properties such as atomic partial charges, molecular orbitals (HOMO and LUMO), and electrostatic potential maps. 66.39.60 These calculations can help predict how the molecule will interact with other species and its behavior at interfaces. For instance, the calculated partial charges can be used to develop more accurate force fields for classical molecular dynamics simulations. 66.39.60

Table 2: Calculated Partial Charges on Anionic Surfactant Headgroups (Illustrative)

| Surfactant Headgroup | Atom | Calculated Partial Charge (e) |

| Sulfate (B86663) (-OSO₃⁻) | S | +1.5 to +2.0 |

| O (ester) | -0.6 to -0.8 | |

| O (terminal) | -0.8 to -1.0 | |

| Sulfonate (-SO₃⁻) | S | +1.8 to +2.2 |

| O | -0.9 to -1.1 |

Note: These values are illustrative and are based on quantum chemical calculations of similar surfactant headgroups. The exact values for this compound would require specific calculations.

Simulation of Interfacial Behavior and Self-Assembly Processes

A hallmark of surfactants is their tendency to adsorb at interfaces (e.g., air-water or oil-water) and to self-assemble into aggregates such as micelles in solution. Molecular dynamics and other simulation techniques are invaluable for studying these processes at a molecular level. mdpi.comnih.govresearchgate.net

Simulations can track the movement of individual surfactant molecules from the bulk solution to an interface, providing insights into the kinetics and thermodynamics of adsorption. At the interface, the surfactant molecules orient themselves with their hydrophilic sulfonate headgroups in the aqueous phase and their hydrophobic dodecene tails in the non-polar phase (air or oil). acs.org

The self-assembly of surfactants into micelles is a cooperative process driven by the hydrophobic effect. Simulations can model the aggregation of surfactant monomers into spherical or other shaped micelles above a certain concentration known as the critical micelle concentration (CMC). rsc.orgscilit.com These simulations can provide detailed information about the structure of the micelle, including the packing of the alkyl chains in the core, the hydration of the headgroups at the surface, and the distribution of counterions in the surrounding solution. bohrium.comscilit.com For this compound, the presence of the double bond in the tail may affect the packing and, consequently, the size and shape of the resulting micelles compared to saturated surfactants.

Table 3: Insights from Simulations of Anionic Surfactant Self-Assembly

| Property | Finding from Simulation Studies |

| Micelle Shape | Often spherical, but can be ellipsoidal or cylindrical at higher concentrations. |

| Aggregation Number | The number of surfactant molecules in a micelle (typically 50-100 for C12 surfactants). |

| Core Structure | Hydrophobic tails are generally disordered in the micellar core. |

| Headgroup Hydration | The sulfonate headgroups at the micelle surface are extensively hydrated. |

| Counterion Binding | Sodium ions are strongly associated with the negatively charged headgroups at the micelle surface. |

This table summarizes general findings from simulation studies of anionic surfactants like SDS and is expected to be broadly applicable to this compound.

Prediction of Spectroscopic Signatures

Computational methods can also be used to predict the spectroscopic signatures of molecules, which can aid in the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are sensitive to the local electronic environment of the nuclei. Quantum chemical calculations can be used to predict these chemical shifts. For this compound, the key distinguishing features in the ¹H NMR spectrum would be the signals for the vinylic protons on the double bond, which are expected to appear in the range of 5-6 ppm. libretexts.orgyoutube.comlibretexts.org The protons on the carbon adjacent to the sulfonate group would also have a characteristic downfield shift. In the ¹³C NMR spectrum, the carbons of the double bond would appear in the alkene region (around 120-140 ppm). libretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. The frequencies of these vibrations can be calculated computationally. For this compound, characteristic IR absorption bands would be expected for the S=O stretching vibrations of the sulfonate group (typically in the range of 1050-1200 cm⁻¹), the C=C stretching vibration of the double bond (around 1640-1680 cm⁻¹), and the C-H stretching and bending vibrations of the alkyl chain. orgchemboulder.com

Table 4: Predicted Spectroscopic Signatures for this compound

| Spectroscopy | Functional Group | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Vinylic (-CH=CH-) | ~ 5.0 - 6.0 ppm |

| Methylene (B1212753) adjacent to sulfonate (-CH₂-SO₃⁻) | ~ 2.5 - 3.0 ppm | |

| Alkyl chain (-CH₂-, -CH₃) | ~ 0.8 - 1.6 ppm | |

| ¹³C NMR | Vinylic (-C=C-) | ~ 120 - 140 ppm |

| Methylene adjacent to sulfonate (-CH₂-SO₃⁻) | ~ 50 - 60 ppm | |

| Alkyl chain (-CH₂-, -CH₃) | ~ 14 - 35 ppm | |

| IR | S=O stretch (sulfonate) | ~ 1050 - 1200 cm⁻¹ |

| C=C stretch (alkene) | ~ 1640 - 1680 cm⁻¹ | |

| C-H stretch (alkane/alkene) | ~ 2850 - 3100 cm⁻¹ |

These are predicted values based on general spectroscopic principles and data for similar functional groups. libretexts.orgorgchemboulder.com Actual experimental values may vary.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes with Enhanced Sustainability

The conventional synthesis of alpha-olefin sulfonates (AOS), the class to which 2-Dodecene-1-sulfonic acid, sodium salt belongs, typically involves the sulfonation of alpha-olefins with sulfur trioxide, followed by alkaline hydrolysis. This process yields a mixture of alkene sulfonates and hydroxyalkane sulfonates. wikipedia.org Future research is increasingly focused on developing more sustainable and atom-economical synthetic methodologies.

A promising avenue of investigation is the use of advanced catalytic systems that can offer higher selectivity and efficiency under milder reaction conditions. For instance, research into the synthesis of other sulfonic acid salts has demonstrated the potential of cross-coupling reactions of vinyl sulfonates. researchgate.net Adapting such methods could allow for the direct and regioselective synthesis of this compound, minimizing the formation of byproducts.

Furthermore, the principles of green chemistry are driving research towards the use of less hazardous reagents and solvents. A patented process for a similar compound, 2-Methyl-2-propene-1-sulfonic acid, sodium salt, highlights the importance of using distilled sulfur trioxide to reduce impurities like iron, and employing specific Lewis bases and halogenated solvents to control the reaction. google.com Future work on this compound will likely explore the replacement of halogenated solvents with more environmentally benign alternatives and the use of biocatalysts or photocatalytic methods to achieve the sulfonation of dodecene. researchgate.net The development of one-pot syntheses that combine sulfonation and neutralization in a single, efficient step is another area of active research. researchgate.net

A summary of potential sustainable synthetic strategies is presented in the table below:

| Synthetic Strategy | Potential Advantages | Research Focus |

| Advanced Cross-Coupling | High regioselectivity, reduced byproducts | Development of specific catalysts for long-chain alkene sulfonates |

| Green Solvents | Reduced environmental impact | Replacement of halogenated solvents with ionic liquids or supercritical fluids |

| Biocatalysis/Photocatalysis | Mild reaction conditions, high selectivity | Identification of suitable enzymes or photosensitizers for sulfonation |

| One-Pot Synthesis | Increased efficiency, reduced waste | Optimization of reaction conditions for combined sulfonation and neutralization |

Exploration of Advanced Catalytic Roles

The amphiphilic nature of this compound makes it a candidate for roles in catalysis, particularly in multiphasic reaction systems. Its ability to form micelles in aqueous solutions can create microreactors that can enhance reaction rates and influence selectivity.

Future research is anticipated to explore its application as a surfactant-catalyst in various organic transformations. Inspired by hydrolases, multifunctional surfactant systems are being designed to catalyze reactions like ester hydrolysis with remarkable rate enhancements. nih.gov By functionalizing the dodecene backbone or the sulfonate headgroup of this compound, it could be tailored to participate directly in catalytic cycles.

Moreover, the presence of the double bond in the alkyl chain opens up possibilities for its use as a polymerizable surfactant (surfmer) in emulsion polymerization. This would allow it to be covalently incorporated into the polymer backbone, providing long-term stability to the latex without the issue of surfactant migration. Another emerging area is its potential role in nanoparticle synthesis, where it can act as a stabilizing agent that also influences the size and shape of the resulting nanoparticles.